N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide
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Overview
Description
N-Acetyl-5’-o-(4,4-dimethoxytrityl)-2’-o-[(tert-butyl)dimethylsilyl]-6’-o-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a complex organic compound used primarily in the field of nucleic acid chemistry. This compound is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA and DNA. The modifications on the guanosine molecule, such as the acetyl, dimethoxytrityl, tert-butyl dimethylsilyl, and cyanoethyl groups, enhance its stability and functionality in various chemical reactions, particularly in the synthesis of oligonucleotides.
Preparation Methods
The synthesis of N-Acetyl-5’-o-(4,4-dimethoxytrityl)-2’-o-[(tert-butyl)dimethylsilyl]-6’-o-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups on the guanosine molecule are protected using tert-butyl dimethylsilyl chloride and 4,4-dimethoxytrityl chloride. These protecting groups prevent unwanted reactions at these sites during subsequent steps.
Acetylation: The amino group on the guanosine is acetylated using acetic anhydride to form N-acetylguanosine.
Methylation: The 6’-hydroxyl group is methylated using methyl iodide.
Industrial production methods typically involve large-scale synthesis using automated synthesizers that can handle the complex multi-step reactions efficiently .
Chemical Reactions Analysis
N-Acetyl-5’-o-(4,4-dimethoxytrityl)-2’-o-[(tert-butyl)dimethylsilyl]-6’-o-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group using oxidizing agents like iodine or tert-butyl hydroperoxide.
Deprotection: The protecting groups (tert-butyl dimethylsilyl and dimethoxytrityl) can be removed using acidic conditions (e.g., trichloroacetic acid) or fluoride ions (e.g., tetrabutylammonium fluoride).
Substitution: The cyanoethyl group can be removed under basic conditions to yield the free phosphoric acid derivative.
Common reagents used in these reactions include iodine, tert-butyl hydroperoxide, trichloroacetic acid, and tetrabutylammonium fluoride. The major products formed from these reactions are the deprotected nucleoside and its phosphorylated derivatives .
Scientific Research Applications
N-Acetyl-5’-o-(4,4-dimethoxytrityl)-2’-o-[(tert-butyl)dimethylsilyl]-6’-o-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in the synthesis of oligonucleotides. These oligonucleotides are essential tools in various fields:
Chemistry: Used in the synthesis of DNA and RNA analogs for studying nucleic acid structure and function.
Biology: Employed in gene synthesis, sequencing, and amplification techniques such as PCR (Polymerase Chain Reaction).
Medicine: Utilized in the development of antisense oligonucleotides and siRNA (small interfering RNA) for gene therapy and targeted drug delivery.
Industry: Applied in the production of diagnostic probes and biosensors for detecting genetic mutations and infectious agents
Mechanism of Action
The mechanism of action of N-Acetyl-5’-o-(4,4-dimethoxytrityl)-2’-o-[(tert-butyl)dimethylsilyl]-6’-o-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to form a stable phosphate diester bond, extending the oligonucleotide chain. The protecting groups are removed in subsequent steps to yield the final oligonucleotide product .
Comparison with Similar Compounds
N-Acetyl-5’-o-(4,4-dimethoxytrityl)-2’-o-[(tert-butyl)dimethylsilyl]-6’-o-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite can be compared with other similar compounds used in oligonucleotide synthesis:
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Similar in structure but with a benzoyl group instead of an acetyl group. Used in the synthesis of DNA oligonucleotides.
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-deoxy-2’-fluorocytidine: Contains a fluorine atom at the 2’ position, providing increased stability and resistance to enzymatic degradation.
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite: Used as a phosphorylating reagent in oligonucleotide synthesis, similar to the phosphoramidite group in the target compound
These compounds highlight the versatility and specificity of N-Acetyl-5’-o-(4,4-dimethoxytrityl)-2’-o-[(tert-butyl)dimethylsilyl]-6’-o-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite in nucleic acid chemistry.
Properties
Molecular Formula |
C49H66N7O9PSi |
---|---|
Molecular Weight |
956.1 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide |
InChI |
InChI=1S/C49H66N7O9PSi/c1-32(2)56(33(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(58-9)25-21-36)37-22-26-39(59-10)27-23-37)63-46(43(42)65-67(12,13)48(6,7)8)55-31-51-41-44(55)53-47(52-34(5)57)54-45(41)60-11/h14-16,18-27,31-33,40,42-43,46H,17,29-30H2,1-13H3,(H,52,53,54,57) |
InChI Key |
BIWZKQDWICJCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(N=C3OC)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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